tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Overview
Description
tert-Butyl (7S)-7-amino-5-azaspiro[24]heptane-5-carboxylate is a spirocyclic compound that features a unique structure with a spiro junction between a seven-membered ring and a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a seven-membered ring and a four-membered ring can be cyclized using a base or an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. A suitable amine can be reacted with the spirocyclic core under basic conditions to form the desired product.
Protection of the Carboxylate Group: The carboxylate group can be protected using a tert-butyl protecting group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylate group can be reduced to form an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It can be used as a precursor for the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of spirocyclic compounds.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic core can provide structural stability. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
tert-Butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate is unique due to the presence of the amino group, which can participate in various chemical reactions and interactions with biological molecules. This makes it a versatile compound for use in medicinal chemistry and organic synthesis.
Biological Activity
tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate, with CAS number 1638744-35-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of antibacterial agents. This article explores its biological activity, synthesis, pharmacokinetics, and case studies demonstrating its efficacy.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a spirocyclic structure that is integral to its biological activity.
Antibacterial Properties
Research indicates that this compound serves as an important intermediate in the synthesis of sitafloxacin, a broad-spectrum quinolone antibiotic. Sitafloxacin is noted for its effectiveness against various bacterial strains, including multidrug-resistant organisms.
- Mechanism of Action : The compound exhibits its antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
- In Vitro Studies : Studies have demonstrated that derivatives of this compound show enhanced antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains resistant to fluoroquinolones .
- In Vivo Efficacy : In experimental models, compounds derived from this compound have shown significant efficacy in treating infections caused by resistant strains of Streptococcus pneumoniae in murine pneumonia models .
Bacterial Strain | Activity | Reference |
---|---|---|
MRSA | Effective | |
Streptococcus pneumoniae | Effective | |
Escherichia coli | Moderate |
Pharmacokinetics
The pharmacokinetic profile of sitafloxacin indicates that it is well absorbed when administered orally, with a bioavailability exceeding 70%. This characteristic enhances the therapeutic potential of compounds derived from this compound for systemic infections .
Distribution
The compound demonstrates extensive tissue distribution, with higher concentrations found in tissues compared to serum levels, which is advantageous for targeting localized infections.
Case Study 1: Efficacy Against Multi-drug Resistant Infections
A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of sitafloxacin in treating complicated urinary tract infections caused by resistant strains. The results indicated a favorable outcome with significant reduction in bacterial load within 48 hours of treatment .
Case Study 2: Pharmacokinetic Evaluation
A pharmacokinetic study assessed the absorption and distribution of sitafloxacin in healthy volunteers. The findings revealed rapid absorption and peak plasma concentrations achieved within 1–2 hours post-administration, supporting the potential for effective oral therapy against resistant bacterial infections .
Properties
IUPAC Name |
tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODMLLSUDSGEV-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131024 | |
Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638744-35-0 | |
Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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